Cas no 951393-57-0 (Trandolaprilat Hydrate)

Trandolaprilat Hydrate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:), (2S,3aR,7aS)-
- Trandolaprilat Hydrate
-
- インチ: 1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1
- InChIKey: RCVUTQVXMHPLKS-CNTNIUBLSA-N
- ほほえんだ: C(N1[C@@H](C[C@@]2([H])CCCC[C@]12[H])C(=O)O)(=O)[C@H](C)N[C@H](C(=O)O)CCC1C=CC=CC=1.O
Trandolaprilat Hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T713550-1mg |
Trandolaprilat Hydrate |
951393-57-0 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | T713550-10mg |
Trandolaprilat Hydrate |
951393-57-0 | 10mg |
$1499.00 | 2023-05-17 |
Trandolaprilat Hydrate 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Trandolaprilat Hydrateに関する追加情報
Trandolaprilat Hydrate: A Comprehensive Overview
Trandolaprilat hydrate, with the CAS number 951393-57-0, is a critical intermediate in the synthesis of trandolapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound plays a pivotal role in the development of antihypertensive drugs, contributing significantly to the management of cardiovascular diseases. The trandolaprilat hydrate structure is characterized by its hydroxamic acid group, which is essential for its ACE inhibitory activity. Recent studies have highlighted its stability and bioavailability, making it a preferred choice in pharmaceutical formulations.
The synthesis of trandolaprilat hydrate involves a multi-step process, including the formation of key intermediates such as benzyl esters and subsequent hydrolysis to yield the final product. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound meets stringent pharmacopeial standards. The CAS No. 951393-57-0 designation underscores its importance in chemical databases and regulatory filings worldwide.
In terms of pharmacokinetics, trandolaprilat hydrate exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. Its half-life of approximately 12 hours allows for once-daily dosing, improving patient compliance. Clinical trials have demonstrated its efficacy in reducing systolic and diastolic blood pressure, particularly in patients with essential hypertension. Recent studies have also explored its potential in managing heart failure and post-myocardial infarction conditions, further expanding its therapeutic applications.
The mechanism of action of trandolaprilat hydrate involves competitive inhibition of ACE, thereby reducing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and decreased aldosterone secretion, ultimately lowering blood pressure. Comparative studies with other ACE inhibitors have shown that trandolaprilat hydrate has a favorable safety profile, with fewer adverse effects such as cough and hyperkalemia.
In terms of manufacturing, the production of trandolaprilat hydrate requires adherence to strict quality control measures. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure purity and consistency. The compound's stability under various storage conditions has been extensively studied, with results indicating that it remains stable for at least two years when stored appropriately.
The global market for ACE inhibitors continues to grow, driven by increasing prevalence of hypertension and cardiovascular diseases. As a key intermediate in trandolapril production, trandolaprilat hydrate is expected to play a significant role in meeting this demand. Recent industry reports highlight investments in scalable manufacturing processes to meet the rising demand for this compound.
In conclusion, trandolaprilat hydrate, CAS No. 951393-57-0, is a vital component in the development of effective antihypertensive agents. Its well-established pharmacokinetic profile, coupled with recent advancements in synthesis and quality control, positions it as a cornerstone in modern cardiovascular therapy.
951393-57-0 (Trandolaprilat Hydrate) 関連製品
- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)
- 2228649-11-2(3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)
- 1186429-73-1((5-Bromo-1-methyl-1H-indol-2-yl)methanol)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)
- 1706452-72-3((5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid)




